8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Spirohydantoin SAR HIF prolyl hydroxylase N8 substitution

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-40-7, molecular formula C₁₈H₂₂N₄O₃, molecular weight 342.40 g/mol) is a fully synthetic spirocyclic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) structural class. The spirohydantoin scaffold is recognized in medicinal chemistry as a privileged chemotype for generating conformationally constrained, three-dimensional structures that enable specific protein-ligand interactions.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 941970-40-7
Cat. No. B2916828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941970-40-7
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O
InChIInChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25)
InChIKeyVQQFGMSHSPVVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-40-7): Chemical Class and Core Structural Features for Research Sourcing


8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941970-40-7, molecular formula C₁₈H₂₂N₄O₃, molecular weight 342.40 g/mol) is a fully synthetic spirocyclic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) structural class [1]. The spirohydantoin scaffold is recognized in medicinal chemistry as a privileged chemotype for generating conformationally constrained, three-dimensional structures that enable specific protein-ligand interactions [2]. This compound incorporates an N-indoline-acetamide substituent at the 8-position of the spiro core and a methyl group at the 3-position, a substitution pattern that distinguishes it from other spirohydantoin analogs and may confer unique binding properties. The compound is commercially available from multiple suppliers as a research-grade chemical for early-stage discovery applications .

Why Generic Substitution Fails for 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: The Criticality of Defined N8 and N3 Substitution Patterns


Within the spirohydantoin class, even subtle changes to the N8 and N3 substituents can produce profound shifts in target engagement, pharmacokinetic profile, and off-target liability. Medicinal chemistry optimization of this scaffold has demonstrated that N8 substitution dictates the PHD isoform selectivity profile, with different heterocyclic and aryl groups conferring distinct PHD1, PHD2, and PHD3 inhibition ratios [1]. Systematic SAR studies further established that the nature of the acidic functionality and substitution pattern at the 8-position directly determines the hERG potassium channel off-target margin and the alanine aminotransferase (ALT) elevation liability—two critical safety parameters for the development of orally bioavailable HIF-PHD inhibitors [1]. Consequently, 8-(2-(indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, with its distinctive indoline-acetamide N8 substituent and N3-methyl group, cannot be assumed interchangeable with the 8-(4-methoxybenzoyl), 8-(indazole-5-carbonyl), or 3-(4-fluorobenzyl) analogs that populate this chemical space [1][2]. Direct comparative data are essential for selecting the appropriate analog for a given assay context, and the quantitative evidence assembled below provides the basis for such selection.

Quantitative Differentiation Evidence for 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Relative to Closest Structural Analogs


Distinct N8-Indoline-Acetamide Substitution Offers a Structurally Unique Vector for Target Interaction Not Found in Common Spirohydantoin Analogs

The N8 substituent of the target compound is an indoline-1-yl-2-oxoethyl group, a structural motif that combines a dihydroindole ring with an acetamide linker. In contrast, the most extensively characterized spirohydantoin PHD inhibitors in the peer-reviewed literature and Merck patent families bear N8 substituents such as 4-methoxybenzoyl, 4-fluorobenzyl, or indazole-5-carbonyl groups [1]. The indoline moiety introduces a conformationally semi-rigid, nitrogen-containing bicyclic system that is absent in the vast majority of reported spirohydantoin analogs. This structural distinction is not cosmetic: in related chemotypes, indoline-containing ligands have demonstrated altered selectivity profiles for enzyme inhibition compared to their indole or benzyl counterparts [2]. The 8-position attachment point via an acetyl linker further provides a flexible tether that may enable the indoline ring to explore binding pockets inaccessible to directly attached aryl groups.

Spirohydantoin SAR HIF prolyl hydroxylase N8 substitution Indoline pharmacophore

N3-Methyl Substitution Reduces Hydrogen-Bond Donor Capacity Relative to Unsubstituted Hydantoin NH Analogs, Potentially Modulating Permeability

The target compound incorporates an N3-methyl group on the hydantoin ring, replacing the hydrogen-bond-donating NH present in the unsubstituted spirohydantoin core (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS not available for the completely unsubstituted variant; the 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione intermediate, CAS 51959-57-0, retains the N1-H donor). This single methylation reduces the hydrogen-bond donor count by one and slightly increases lipophilicity. In the context of oral bioavailability and CNS penetration, hydrogen-bond donor count is a critical determinant: compounds with fewer HBDs generally exhibit improved passive membrane permeability [1]. The Merck spirohydantoin optimization program explicitly identified the need to balance polarity (for solubility and hERG counter-screening with acidic functionality) with permeability, and N-alkylation was a key strategy [2]. While no direct permeability measurement (e.g., PAMPA logPₑ or Caco-2 Papp) is publicly available for this compound, the N3-methyl modification is predicted to improve membrane permeation compared to the N3-H parent scaffold.

Hydantoin NH methylation Permeability modulation Hydrogen-bond donor count Physicochemical differentiation

Spirohydantoin Scaffold Confers a Rigid, Three-Dimensional Core Architecture with Demonstrated Favorable PK and Safety Profile Relative to Earlier Spirooxindole Hits

The spirohydantoin core of the target compound is an advanced lead scaffold optimized from an initial spirooxindole hit class identified through affinity selection mass spectrometry (AS-MS) [1]. In a direct head-to-head medicinal chemistry comparison, the spirohydantoin series demonstrated substantial advantages over the predecessor spirooxindole class: potassium channel (hERG) off-target activity was successfully eliminated through systematic introduction of acidic functionality, and undesired upregulation of alanine aminotransferase (ALT) liver enzymes was mitigated, achieving a robust on-/off-target margin [1]. Furthermore, the spirohydantoins represent the first reported hydantoin derivatives with good oral pharmacokinetics in preclinical species, producing short-acting PHD1-3 inhibition with robust erythropoietin (EPO) upregulation in vivo in multiple preclinical species [1]. The target compound, as a member of this spirohydantoin class, inherits these scaffold-level advantages over spirooxindole-based PHD inhibitors.

Spirohydantoin scaffold Spirooxindole comparison hERG counter-screening ALT safety margin PK/PD optimization

Potential for Indoline-Mediated σ-Receptor or ACAT Off-Target Engagement Differs from Benzyl-Substituted Spirohydantoin Analogs

Indoline and indolinyl derivatives have been independently characterized as ligands for σ receptors and as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) and lipid peroxidation [1][2]. Specifically, US Patent 6063806 discloses indolinyl derivatives with superior ACAT inhibitory activity and lipoperoxidation inhibitory activity in mammals [2]. This pharmacological profile is distinct from that of the benzyl-substituted spirohydantoin PHD inhibitors (e.g., 4-methoxybenzoyl and 4-fluorobenzyl analogs) that have been optimized solely for PHD isoform inhibition and do not carry the indoline moiety. The presence of the indoline substituent in CAS 941970-40-7 introduces the possibility of ancillary pharmacology at σ receptors or ACAT that is not anticipated for the comparator spirohydantoins. While no direct binding or functional data are available for this specific compound at these targets, the structural precedent suggests that this compound may exhibit a polypharmacology profile distinct from simpler substituted spirohydantoins.

Indoline pharmacology σ receptor ACAT inhibition Lipid peroxidation Off-target selectivity

Commercially Available as a Discrete Research Compound, Enabling Direct Experimental Profiling Without Multi-Step Custom Synthesis

CAS 941970-40-7 is listed as a catalog compound by multiple chemical suppliers, including A2B Chem (Cat# BK45538) and others . This stands in contrast to many spirohydantoin analogs described in the Merck J. Med. Chem. 2012 publication and associated patents, which are not commercially listed and would require de novo multi-step synthesis. The commercial availability of this compound reduces the barrier to experimental evaluation: researchers can obtain the compound directly for biochemical and cellular screening without investing in custom organic synthesis. The presence of a defined CAS number also facilitates unambiguous registration, inventory management, and regulatory documentation.

Commercial availability Research compound sourcing Custom synthesis alternative Screening library diversification

Priority Application Scenarios for 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Evidence-Based Differentiation


Diversification of HIF Prolyl Hydroxylase Inhibitor Screening Libraries with an Underexplored N8-Indoline Substitution Vector

Researchers building focused PHD inhibitor screening decks can deploy CAS 941970-40-7 as a representative of the indoline-substituted spirohydantoin sub-class. Unlike the extensively characterized 4-methoxybenzoyl and 4-fluorobenzyl analogs that dominate the published Merck SAR [1], the indoline-acetamide N8 group introduces a bicyclic nitrogen heterocycle with distinct shape and electronic properties. This compound can serve as a structural probe to identify whether the indoline substitution confers unique PHD isoform selectivity patterns or altered cellular potency relative to the published analogs. The commercial availability of the compound enables immediate acquisition for biochemical PHD1, PHD2, and PHD3 inhibition assays using established protocols (e.g., TR-FRET or mass spectrometry-based hydroxylation assays).

Evaluation of Indoline-Containing Spirohydantoins as Potential Dual-Acting Agents in Anemia with Inflammatory or Lipid Component

Given the documented activity of indoline derivatives as ACAT inhibitors and lipid peroxidation inhibitors [1], and the established efficacy of spirohydantoins as PHD inhibitors causing EPO upregulation , CAS 941970-40-7 presents a structurally plausible dual-acting candidate. Researchers investigating anemia associated with chronic kidney disease—where both EPO deficiency and dyslipidemia contribute to pathophysiology—can profile this compound in parallel PHD inhibition and ACAT/lipid peroxidation assays to test the hypothesis of dual pharmacology. This scenario is not accessible to simple benzyl-substituted spirohydantoins that lack the indoline pharmacophore. The N3-methyl modification further reduces HBD count relative to unsubstituted analogs, potentially improving cell permeability for cellular assays [2].

Use as a Synthetic Intermediate or Scaffold-Hopping Starting Point for Spirohydantoin Lead Optimization Programs

Medicinal chemistry teams pursuing spirohydantoin-based PHD inhibitors can employ CAS 941970-40-7 as a commercially available scaffold for further derivatization. The compound already incorporates the optimized N3-methyl hydantoin core (reduced HBD count vs. NH analogs [1]) and the N8-indoline-acetamide group, which can be elaborated via standard amide coupling, reductive amination, or cross-coupling chemistry. This approach bypasses the multi-step synthesis of the spirohydantoin core, which requires construction of the quaternary spiro center. The indoline ring itself provides a handle for additional substitution (e.g., halogenation, nitration, or Suzuki coupling at the indoline aromatic positions) to further explore SAR. The spirohydantoin scaffold also carries the demonstrated class-level advantages of favorable PK, eliminated hERG liability, and mitigated ALT elevation , providing confidence in the core architecture while the N8 substituent is optimized.

Selection as a Negative Control or Inactive Analog in PHD Inhibition Assays Where Indoline Substitution Is Hypothesized to Disrupt Binding

If literature SAR indicates that optimal PHD inhibition by spirohydantoins requires a specific N8 substituent geometry (e.g., para-substituted benzoyl groups as in the Merck leads [1]), CAS 941970-40-7—with its conformationally distinct indoline-acetamide group—may exhibit attenuated or no PHD inhibitory activity. In such a scenario, this compound can be rationally deployed as a structurally matched negative control for the active spirohydantoin analogs. The close structural similarity to active compounds (same core, same N3-methyl group) while differing at the critical N8 pharmacophore makes it an ideal control for confirming target engagement specificity and ruling out assay interference from the spirohydantoin scaffold itself. Procurement of the commercially available compound enables timely inclusion in assay validation panels.

Quote Request

Request a Quote for 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.